molecular formula C17H24N4O3 B7151423 N,N-dimethyl-2-[(1-propanoylpiperidine-3-carbonyl)amino]pyridine-4-carboxamide

N,N-dimethyl-2-[(1-propanoylpiperidine-3-carbonyl)amino]pyridine-4-carboxamide

Cat. No.: B7151423
M. Wt: 332.4 g/mol
InChI Key: GYAHEXNYHNGFGM-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(1-propanoylpiperidine-3-carbonyl)amino]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a carboxamide group and a piperidine ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(1-propanoylpiperidine-3-carbonyl)amino]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of piperidine derivatives followed by coupling with pyridine carboxamide. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(1-propanoylpiperidine-3-carbonyl)amino]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N,N-dimethyl-2-[(1-propanoylpiperidine-3-carbonyl)amino]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(1-propanoylpiperidine-3-carbonyl)amino]pyridine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-[(1-acetylpiperidine-3-carbonyl)amino]pyridine-4-carboxamide
  • N,N-dimethyl-2-[(1-butanoylpiperidine-3-carbonyl)amino]pyridine-4-carboxamide

Uniqueness

N,N-dimethyl-2-[(1-propanoylpiperidine-3-carbonyl)amino]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both piperidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N,N-dimethyl-2-[(1-propanoylpiperidine-3-carbonyl)amino]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-4-15(22)21-9-5-6-13(11-21)16(23)19-14-10-12(7-8-18-14)17(24)20(2)3/h7-8,10,13H,4-6,9,11H2,1-3H3,(H,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAHEXNYHNGFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC(C1)C(=O)NC2=NC=CC(=C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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